

# solubility of 4-Nitrophenyloxamic acid in different solvents

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## Compound of Interest

Compound Name: 4-Nitrophenyloxamic acid

Cat. No.: B086155

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## An In-depth Technical Guide to the Solubility of 4-Nitrophenyloxamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Nitrophenyloxamic acid** (CAS No. 103-94-6).<sup>[1][2][3]</sup> While specific quantitative solubility data in various organic solvents is not readily available in public literature, this document outlines the standardized experimental protocols to determine these values, ensuring a robust methodological foundation for research and development activities.

## Physicochemical Properties of 4-Nitrophenyloxamic Acid

Property	Value	Reference
CAS Number	103-94-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C8H6N2O5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	210.14 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Yellow, Crystalline Solid	<a href="#">[3]</a>
Melting Point	205 °C / 401 °F	<a href="#">[3]</a>

## Solubility Profile

A thorough search of scientific databases and chemical supplier safety data sheets indicates that quantitative solubility data for **4-Nitrophenyloxamic acid** in a range of common laboratory solvents is not publicly documented. A safety data sheet for the compound explicitly states "Solubility in other solvents: No information available".[3]

The table below is provided to structure future experimental findings. Researchers are encouraged to populate this table with their own experimentally determined data.

Solvent	Chemical Formula	Polarity	Solubility ( g/100 mL at 25°C)
Water	H <sub>2</sub> O	High	Data Not Available
Methanol	CH <sub>3</sub> OH	High	Data Not Available
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	High	Data Not Available
Acetone	C <sub>3</sub> H <sub>6</sub> O	High	Data Not Available
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	High	Data Not Available
N,N-Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	High	Data Not Available
Acetonitrile	C <sub>2</sub> H <sub>3</sub> N	Intermediate	Data Not Available
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	Intermediate	Data Not Available
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	Intermediate	Data Not Available
Toluene	C <sub>7</sub> H <sub>8</sub>	Low	Data Not Available
Hexane	C <sub>6</sub> H <sub>14</sub>	Low	Data Not Available

## Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like **4-Nitrophenyloxamic acid** in various solvents. This method, often referred to as the shake-flask

method, is a reliable technique for establishing equilibrium solubility.

### 3.1. Materials

- **4-Nitrophenyloxamic acid**
- Selected solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Volumetric flasks
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

### 3.2. Procedure

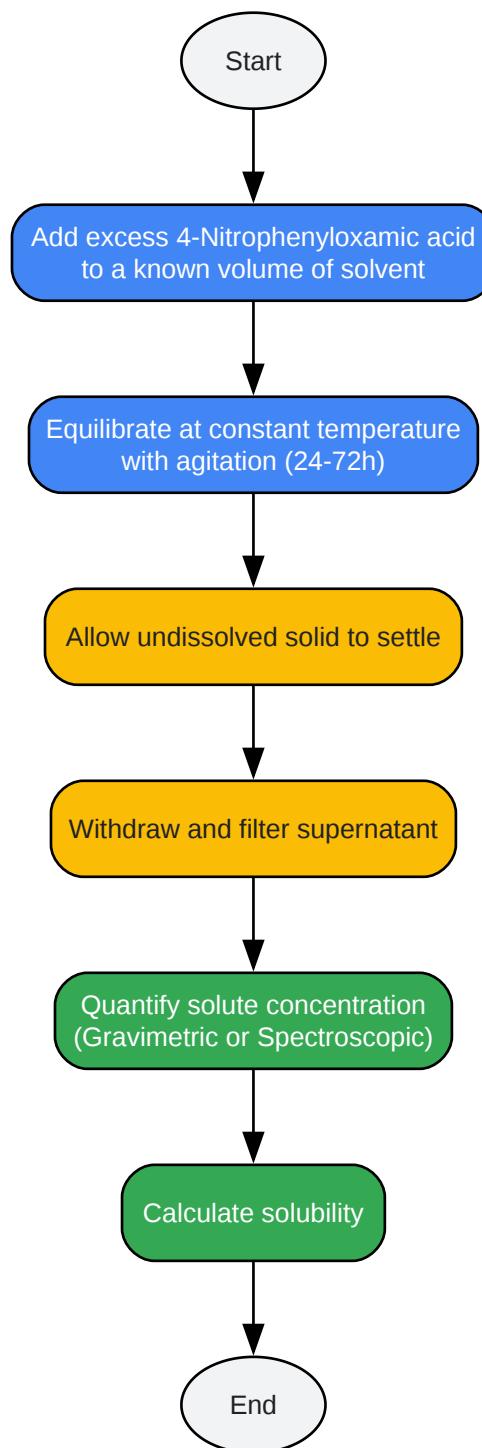
- Preparation of Saturated Solutions:
  - Add an excess amount of **4-Nitrophenyloxamic acid** to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
  - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
  - Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

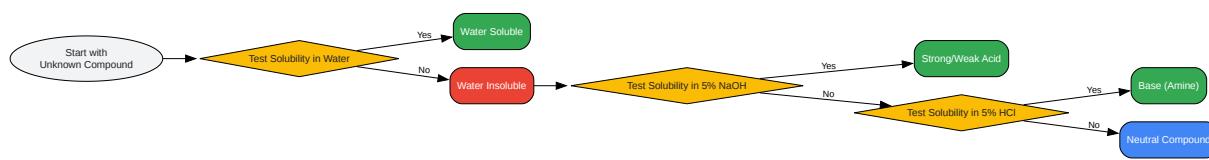
by taking measurements at different time points until the concentration of the solute in the solution remains constant.

- Sample Collection and Preparation:
  - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
  - Carefully withdraw a known volume of the supernatant using a syringe.
  - Immediately filter the collected supernatant through a syringe filter (e.g., 0.45  $\mu\text{m}$ ) into a clean, pre-weighed vial to remove any undissolved solid particles.
- Quantification:
  - Accurately weigh the vial containing the filtered saturated solution.
  - Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
  - Weigh the vial again to determine the mass of the dissolved **4-Nitrophenyloxamic acid**.
  - Alternatively, the concentration of **4-Nitrophenyloxamic acid** in the filtered saturated solution can be determined using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after appropriate dilution. A calibration curve with known concentrations of the compound must be prepared for this purpose.
- Calculation of Solubility:
  - Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solid and the volume of the solvent used.

## Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in solubility determination.





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## References

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